

Synthesis of Gramicidin S using solid-phase peptide synthesis (SPPS)

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Compound of Interest

Compound Name: Gramicidin S dihydrochloride

CAS No.: 15207-30-4

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Application Notes and Protocols: Solid-Phase Synthesis of Gramicidin S

Abstract

Gramicidin S, a cyclic decapeptide with potent antimicrobial properties, presents a compelling target for synthetic peptide chemistry.^{[1][2]} Its unique structure, composed of two identical pentapeptide units arranged in an antiparallel β -sheet, is responsible for its biological activity but also poses significant synthetic challenges.^{[1][3]} This document provides a comprehensive guide to the synthesis of Gramicidin S utilizing modern Fmoc-based solid-phase peptide synthesis (SPPS) methodologies. We will delve into the strategic considerations, detailed protocols, and critical analysis required for the successful assembly of the linear precursor, on-resin cyclization, and final purification. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage SPPS for the production of Gramicidin S and its analogues for further investigation and therapeutic development.

Introduction: The Significance of Gramicidin S and the SPPS Approach

Gramicidin S, discovered in 1942 by Gause and Brazhnikova, is a natural antimicrobial peptide produced by the bacterium *Aneurinibacillus migulanus* (formerly *Bacillus brevis*).^{[3][4]} Its structure, cyclo(-Val-Orn-Leu-D-Phe-Pro)₂, features a rigid, amphipathic conformation crucial for its membrane-disrupting mechanism of action.^{[2][3][5]} While effective against a broad spectrum of bacteria, its therapeutic use has been largely limited to topical applications due to hemolytic activity.^[1] The ability to synthetically produce Gramicidin S and its analogues opens avenues for structure-activity relationship (SAR) studies aimed at optimizing its therapeutic index.

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, offers a robust and efficient platform for the synthesis of complex peptides like Gramicidin S.^{[6][7]} The Fmoc/tBu strategy, in particular, provides a mild and versatile approach, allowing for the sequential assembly of the peptide chain on a solid support, followed by cleavage and deprotection.^{[6][7]}^[8] This guide will focus on an on-resin cyclization strategy, which has been shown to be an efficient method for producing cyclic peptides in high yield and purity.^{[1][9][10]}

Strategic Considerations for Gramicidin S Synthesis

The synthesis of a cyclic decapeptide like Gramicidin S requires careful planning. Key decisions include the choice of solid support, protecting group strategy, and the method for cyclization.

- **Solid Support Selection:** For the synthesis of a cyclic peptide via on-resin cyclization, a resin that allows for cleavage under conditions orthogonal to the side-chain protecting groups is essential. The 2-chlorotrityl chloride (2-CTC) resin is an excellent choice as it permits the cleavage of the linear peptide with side-chains fully protected, using a mild acid solution such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).^{[11][12]} This is crucial for subsequent solution-phase cyclization if that route is chosen. For on-resin cyclization, a linker that can be selectively cleaved to generate a reactive C-terminus for intramolecular reaction is necessary.
- **Protecting Group Strategy:** The standard Fmoc/tBu approach is well-suited for Gramicidin S synthesis.^[7] The base-labile Fmoc group is used for temporary N α -protection, while acid-labile tert-butyl (tBu)-based groups are employed for side-chain protection. The δ -amino group of Ornithine (Orn) is typically protected with the Boc group. The D-Phenylalanine (D-Phe) residue is a key component of the β -turns in Gramicidin S.^[3]

- **Cyclization Strategy:** Both on-resin and solution-phase cyclization methods have been successfully employed for Gramicidin S synthesis.^{[1][9][10][13]} On-resin cyclization offers several advantages, including minimizing intermolecular side reactions due to the pseudo-dilution effect on the solid support and simplifying purification. This protocol will detail an on-resin macrolactamization approach.^{[1][9][10]} This method often relies on the pre-organized conformation of the linear peptide on the resin to facilitate efficient ring closure.^{[1][9][10]}

Experimental Protocols

This section provides detailed step-by-step protocols for the synthesis of Gramicidin S using manual Fmoc-SPPS.

Materials and Reagents

Reagent/Material	Grade/Purity	Supplier (Example)
2-Chlorotrityl chloride resin	100-200 mesh, 1.0-1.6 mmol/g	Sigma-Aldrich, Novabiochem
Fmoc-L-Pro-OH	Peptide synthesis grade	ChemPep, Sigma-Aldrich
Fmoc-D-Phe-OH	Peptide synthesis grade	ChemPep, Sigma-Aldrich
Fmoc-L-Leu-OH	Peptide synthesis grade	ChemPep, Sigma-Aldrich
Fmoc-L-Orn(Boc)-OH	Peptide synthesis grade	ChemPep, Sigma-Aldrich
Fmoc-L-Val-OH	Peptide synthesis grade	ChemPep, Sigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)	≥99.0%	Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)	Anhydrous	Sigma-Aldrich
Piperidine	ACS reagent, ≥99.5%	Sigma-Aldrich
N,N-Dimethylformamide (DMF)	Peptide synthesis grade	Sigma-Aldrich
Dichloromethane (DCM)	ACS reagent, ≥99.8%	Sigma-Aldrich
Trifluoroacetic acid (TFA)	Reagent grade, ≥99.0%	Sigma-Aldrich
Triisopropylsilane (TIS)	98%	Sigma-Aldrich
Diisopropylethylamine (DIPEA)	≥99.5%	Sigma-Aldrich

Workflow for Gramicidin S Synthesis



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SPSS workflow for Gramicidin S synthesis.

Step-by-Step Synthesis Protocol

Step 1: Resin Preparation and Loading of the First Amino Acid (Fmoc-L-Pro-OH)

- Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
- Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Pro-OH (2 eq, 2.4 mmol) in DCM (5 mL). Add DIPEA (4 eq, 4.8 mmol) and mix.
- Resin Loading: Drain the DCM from the swollen resin. Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
- Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.^[7]
- Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Step 2: Iterative Peptide Chain Elongation (Assembly of the Linear Decapeptide)

This cycle is repeated for each of the remaining nine amino acids in the sequence (D-Phe, Leu, Orn(Boc), Val, Pro, D-Phe, Leu, Orn(Boc), Val).

- Fmoc Deprotection: Add 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes. This removes the Fmoc protecting group from the N-terminus of the growing peptide chain.^{[7][11]}
- Washing: Wash the resin thoroughly with DMF (5 x 10 mL).
- Amino Acid Coupling:
 - Pre-activate the next Fmoc-amino acid (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 10 minutes.
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Agitate for 2 hours at room temperature.

- Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
- Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Step 3: N-terminal Fmoc Deprotection of the Final Amino Acid

- Following the final coupling step (Fmoc-L-Val-OH), perform the Fmoc deprotection as described in Step 2.1.
- Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Step 4: On-Resin Cyclization

- Cyclization Cocktail: Prepare a cyclization cocktail of DIC (5 eq) and HOBt (5 eq) in a large volume of DMF to ensure high dilution conditions, which favor intramolecular cyclization over intermolecular oligomerization.
- Cyclization Reaction: Add the cyclization cocktail to the deprotected linear peptide-resin and agitate for 24-48 hours at room temperature.
- Monitoring: The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.
- Washing: Once the cyclization is complete, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Step 5: Cleavage from Resin and Global Deprotection

- Drying: Dry the resin under vacuum for at least 1 hour.
- Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).^{[7][12][14]} TIS acts as a scavenger to trap reactive carbocations generated during deprotection.^[12]
- Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dried resin and agitate for 2-3 hours at room temperature.^[7]

- Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifugation and Washing: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Drying: Dry the crude peptide under vacuum.

Purification and Analysis

- Purification: Purify the crude Gramicidin S by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
- Analysis:
 - HPLC: Assess the purity of the final product.
 - Mass Spectrometry (MS): Confirm the molecular weight of the synthesized Gramicidin S. [\[1\]](#)[\[15\]](#)
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterize the structure and conformation of the cyclic peptide. [\[13\]](#)
 - Circular Dichroism (CD) Spectroscopy: Confirm the presence of the characteristic β -sheet secondary structure. [\[5\]](#)[\[13\]](#)

Causality Behind Experimental Choices

- Choice of D-Phe: The inclusion of D-phenylalanine is crucial for the formation of the type II' β -turns that define the conformation and biological activity of Gramicidin S. [\[2\]](#)[\[3\]](#)
- High Dilution in Cyclization: Performing the on-resin cyclization in a large volume of solvent (high dilution) is critical to favor the intramolecular reaction, leading to the desired cyclic monomer, and to suppress intermolecular reactions that would result in dimers and higher-order oligomers.

- Use of Scavengers in Cleavage: The cleavage cocktail contains scavengers like TIS to prevent the re-attachment of protecting groups and modification of sensitive amino acid side chains (e.g., the indole ring of tryptophan, if present in analogues) by the highly reactive carbocations generated during the acidic cleavage process.^[12]

Troubleshooting Common Issues

Issue	Possible Cause	Suggested Solution
Incomplete Coupling	Steric hindrance, peptide aggregation	Double couple the problematic amino acid, use a stronger coupling reagent (e.g., HATU), or incorporate a pseudo-proline dipeptide to disrupt aggregation.
Low Cyclization Yield	Inefficient cyclization conditions, premature cleavage	Optimize cyclization time and reagents. Ensure the linker is stable to the synthesis conditions prior to the intended cleavage.
Side Product Formation during Cleavage	Inadequate scavenging	Increase the amount or change the type of scavenger in the cleavage cocktail. Ensure the resin is completely dry before adding the cleavage cocktail.
Epimerization	Base-catalyzed side reaction, especially at the C-terminal amino acid	Use a less hindered base for loading the first amino acid, or use pre-loaded resin. Minimize exposure to basic conditions.

Conclusion

The solid-phase synthesis of Gramicidin S, while challenging, is a highly achievable goal with careful planning and execution. The protocols and insights provided in this application note offer a robust framework for the successful synthesis, purification, and characterization of this

important antimicrobial peptide. The flexibility of SPPS also allows for the straightforward synthesis of Gramicidin S analogues, paving the way for the development of new and improved antimicrobial agents.

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